N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids.
Sulfamoylation: Introduction of the diethylsulfamoyl group can be done using diethylsulfamoyl chloride in the presence of a base.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer activities.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound has antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Uniqueness
“N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents like phenyl or methyl groups. This could affect its reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-3-20(4-2)25(22,23)13-9-7-11(8-10-13)14(21)17-16-19-18-15(24-16)12-5-6-12/h7-10,12H,3-6H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCIDNJPJZYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.